REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[C:19]1(=[O:25])[O:24][C:22](=[O:23])[CH:21]=[CH:20]1>>[CH:1]([CH:20]1[CH2:21][C:22](=[O:23])[O:24][C:19]1=[O:25])=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]
|
Name
|
|
Quantity
|
4 mol
|
Type
|
reactant
|
Smiles
|
C=CCCCCCCCCCCCCCCCC
|
Name
|
|
Quantity
|
490 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Type
|
CUSTOM
|
Details
|
stirred autoclave
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a thermocouple
|
Type
|
CUSTOM
|
Details
|
the cooled product was transferred to a 2 liter round bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
were removed at 200° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=CCCCCCCCCCCCCCCCC)C1C(=O)OC(C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 750 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |